![molecular formula C25H31N5O3 B2807396 N-(3-(4-methylpiperazin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892283-64-6](/img/structure/B2807396.png)
N-(3-(4-methylpiperazin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a tetrahydroquinazoline ring, and an amide group . Piperazine rings are often found in pharmaceutical drugs due to their ability to interact with various biological targets. Tetrahydroquinazoline is a type of heterocyclic compound that also has potential biological activity.
Scientific Research Applications
Treatment of Chronic Myeloid Leukemia (CML)
Imatinib (Gleevec) is a groundbreaking drug used to treat chronic myeloid leukemia (CML). It specifically inhibits the activity of tyrosine kinases, including the BCR-ABL fusion protein characteristic of CML. By targeting this abnormal kinase, Imatinib effectively suppresses the proliferation of leukemic cells, leading to remission in many patients .
Structural Studies and Crystallography
Researchers have extensively studied Imatinib’s crystal structure. Notably, the freebase form of Imatinib (not just its salt forms) has been characterized. It adopts an extended conformation, forming infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. Understanding its structural features aids in drug design and optimization .
Antifungal Agents via Intramolecular Cyclization
Derivatives of 4-methylpiperazine have been explored for their antifungal properties. For instance, 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines exhibit potential antifungal activity. These compounds are synthesized via intramolecular cyclization mediated by polyphosphoric acid (PPA) .
Oxidoreductase Proteins and Novel Chromenones
Novel compounds containing the 4-benzylpiperazin-1-yl moiety have been synthesized. These compounds exhibit antimicrobial activity and are studied for their potential as oxidoreductase inhibitors. The combination of piperazine and chromenone scaffolds provides a platform for drug discovery .
properties
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3/c1-28-14-16-29(17-15-28)12-5-11-26-23(31)20-8-9-21-22(18-20)27-25(33)30(24(21)32)13-10-19-6-3-2-4-7-19/h2-4,6-9,18H,5,10-17H2,1H3,(H,26,31)(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUHPSSPZBYNHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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